molecular formula C25H23FN4O3S B2594291 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-fluorobenzamide CAS No. 886888-67-1

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-fluorobenzamide

Cat. No.: B2594291
CAS No.: 886888-67-1
M. Wt: 478.54
InChI Key: VEIFYDBINAKZAA-UHFFFAOYSA-N
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Description

“N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-fluorobenzamide” is a compound with the molecular formula C29H26N4O3S . It is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a piperidine ring, a sulfonyl group, and a benzamide group . The compound has a molecular weight of 510.6 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring, which is a fused ring system consisting of a benzene ring and an imidazole ring . The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms . The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The sulfonyl group is a functional group consisting of a sulfur atom bonded to two oxygen atoms . The benzamide group consists of a benzene ring attached to an amide group .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 510.6 g/mol . It has a computed XLogP3-AA value of 5, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are both 510.17256188 g/mol . The topological polar surface area of the compound is 104 Ų . The compound has a heavy atom count of 37 .

Scientific Research Applications

Synthesis and Pharmacological Properties

The synthesis of benzamide derivatives, including compounds structurally related to N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-fluorobenzamide, has been explored for their potential as selective serotonin 4 receptor agonists. These compounds have shown promise in accelerating gastric emptying and increasing the frequency of defecation, highlighting their potential as novel prokinetic agents with reduced side effects. This synthesis process and the pharmacological evaluation of these compounds provide a foundational approach to understanding their therapeutic potential, particularly in gastrointestinal motility disorders (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Cardiac Electrophysiological Activity

Research into N-substituted imidazolylbenzamides or benzene-sulfonamides has identified compounds with significant potency in in vitro Purkinje fiber assays, comparable to that of known selective class III agents. This work indicates that the 1H-imidazol-1-yl moiety could replace the methylsulfonylamino group for producing class III electrophysiological activity in the N-substituted benzamide series. Such compounds, including derivatives structurally similar to this compound, have potential applications in treating cardiac arrhythmias by modulating cardiac electrophysiological properties (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).

Anti-Microbial and Anti-Alzheimer's Activities

N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and evaluated for their anti-microbial activities, demonstrating moderate to significant activity against both Gram-negative and Gram-positive bacteria. This suggests that compounds within this chemical class, including this compound, could have utility in developing new antimicrobial agents (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016). Additionally, benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives have been evaluated for anti-Alzheimer's activity, with some compounds showing excellent profiles. This research points to the potential of benzamide derivatives in the treatment of Alzheimer's disease, offering a foundation for the development of new therapeutic agents (Gupta, Ojha, Yadav, Pant, & Yadav, 2020).

Future Directions

The compound “N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-fluorobenzamide” and its derivatives could be of interest for future research due to the wide range of biological activities exhibited by benzimidazole derivatives . Further studies could focus on the synthesis of this compound and its derivatives, the exploration of their biological activities, and the investigation of their mechanisms of action.

Mechanism of Action

Properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O3S/c26-19-5-3-4-18(16-19)25(31)27-20-8-10-21(11-9-20)34(32,33)30-14-12-17(13-15-30)24-28-22-6-1-2-7-23(22)29-24/h1-11,16-17H,12-15H2,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIFYDBINAKZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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